Cas no 75972-11-1 (N-(2,6-Dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide)
N-(2,6-Dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2,6-dimethylphenyl)-n-(pyrazol-1-ylmethyl)acetamide
- MetazachlormetaboliteM6
- DTXSID10679741
- N-(2,6-Dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide; N-(2,6-Dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide; Metazachlor Metabolite 479M6
- Metazachlor metabolite M6
- 75972-11-1
- BH479-6
- NS00067566
- N-(2,6-Dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide
- SCHEMBL7030416
- HS-0076
- AKOS005766018
- N-(2,6-Dimethylphenyl)-N-[(1H-pyrazol-1-yl)methyl]acetamide
-
- Inchi: 1S/C14H17N3O/c1-11-6-4-7-12(2)14(11)17(13(3)18)10-16-9-5-8-15-16/h4-9H,10H2,1-3H3
- InChI Key: JXUANMZOSNWAMI-UHFFFAOYSA-N
- SMILES: O=C(C)N(CN1C=CC=N1)C1C(C)=CC=CC=1C
Computed Properties
- Exact Mass: 243.137162174g/mol
- Monoisotopic Mass: 243.137162174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 38.1Ų
N-(2,6-Dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D655545-10mg |
N-(2,6-Dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide |
75972-11-1 | 10mg |
$190.00 | 2023-05-18 | ||
| TRC | D655545-50mg |
N-(2,6-Dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide |
75972-11-1 | 50mg |
$873.00 | 2023-05-18 | ||
| TRC | D655545-100mg |
N-(2,6-Dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide |
75972-11-1 | 100mg |
$ 1800.00 | 2023-09-07 | ||
| Key Organics Ltd | HS-0076-1MG |
Metazachlor metabolite M6 |
75972-11-1 | >97% | 1mg |
£36.00 | 2025-02-08 | |
| Key Organics Ltd | HS-0076-5MG |
Metazachlor metabolite M6 |
75972-11-1 | >97% | 5mg |
£42.00 | 2025-02-08 | |
| Key Organics Ltd | HS-0076-10MG |
Metazachlor metabolite M6 |
75972-11-1 | >97% | 10mg |
£51.00 | 2025-02-08 |
N-(2,6-Dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on N-(2,6-Dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide
Introduction to N-(2,6-Dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide (CAS No. 75972-11-1)
N-(2,6-Dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide is a significant compound in the field of pharmaceutical chemistry, renowned for its diverse applications and potential in medicinal research. With a CAS number of 75972-11-1, this molecule has garnered attention due to its structural complexity and the promising biological activities it exhibits. This introduction delves into the compound's chemical properties, synthesis methods, and its emerging role in contemporary pharmaceutical research.
The molecular structure of N-(2,6-Dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide consists of a phenyl ring substituted with two methyl groups at the 2 and 6 positions, linked to an acetamide moiety. The presence of the pyrazole ring further enhances its pharmacological potential by introducing a heterocyclic framework known for its bioactivity. This unique arrangement contributes to the compound's ability to interact with various biological targets, making it a valuable candidate for drug discovery.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. N-(2,6-Dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide has emerged as a compound of interest in this domain due to its structural features that mimic known pharmacophores. The combination of the dimethylphenyl group and the pyrazole ring provides a scaffold that can be modified to target specific biological pathways.
The synthesis of N-(2,6-Dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide involves multi-step organic reactions that require precise control over reaction conditions. Typically, the synthesis begins with the preparation of the pyrazole derivative, followed by its coupling with the dimethylphenylacetonitrile intermediate. The final step involves acetylation to introduce the acetamide group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity.
The pharmacological profile of N-(2,6-Dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an inhibitor of various enzymes and receptors involved in inflammatory and neurological disorders. The pyrazole moiety is particularly noteworthy for its ability to modulate enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation pathways. Additionally, the dimethylphenyl group enhances binding affinity by interacting with hydrophobic pockets in target proteins.
The therapeutic potential of N-(2,6-Dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide extends beyond anti-inflammation applications. Preliminary studies have shown promising results in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier and interact with neuroprotective pathways makes it an attractive candidate for further development.
In conclusion, N-(2,6-Dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide (CAS No. 75972-11-1) is a versatile compound with significant pharmaceutical potential. Its unique molecular structure and bioactivity make it a valuable tool in drug discovery efforts aimed at developing novel therapeutic agents for various diseases. As research continues to uncover new applications for this compound, it is poised to play a crucial role in future medical treatments.
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